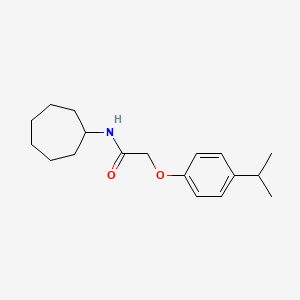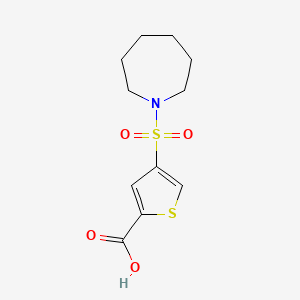
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant activities. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea exerts its biological activities through the modulation of various signaling pathways. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to exhibit low toxicity in animal studies. However, N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Orientations Futures
N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea has shown great potential for therapeutic applications in various diseases. Future research should focus on the optimization of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea derivatives with improved pharmacokinetic properties. The development of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea-based drug delivery systems should also be explored. Further studies are needed to elucidate the exact mechanism of action of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea involves the reaction of cycloheptylamine with 2,5-dimethoxybenzoyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of N-cycloheptyl-N'-(2,5-dimethoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
1-cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-13-9-10-15(20-2)14(11-13)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEQKINHJPCUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(2,5-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)

![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)


![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)
![2-chlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5767014.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)

![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)